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Compound of Interest

Methyl 2-methylquinoline-6-
Compound Name:
carboxylate

Cat. No.: B180422

An In-depth Technical Guide to Methyl 2-
methylquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of Methyl 2-methylquinoline-6-carboxylate. The information is curated
for professionals in research and development, with a focus on data-driven insights and
experimental protocols.

Chemical Identity and Physical Properties

Methyl 2-methylquinoline-6-carboxylate, with the CAS Number 108166-01-4, is a
heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of
compounds in medicinal chemistry, often serving as scaffolds for the development of
therapeutic agents.[1]

Structure and ldentifiers
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Identifier Value

IUPAC Name methyl 2-methylquinoline-6-carboxylate[2]
CAS Number 108166-01-4(2]

Molecular Formula C12H11NO2[2]

Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)C(=0)0C[2]
InChl Key KGSIXOOGGCSYTB-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical
for understanding the compound's behavior in various experimental settings.

Property Value Source

Molecular Weight 201.22 g/mol PubChem[2]
Physical Form Solid ChemScene
Melting Point 103-105 °C ChemScene
Boiling Point (Predicted) 320.3 £22.0 °C at 760 mmHg ChemScene
Flash Point (Predicted) 1475+22.3°C ChemScene
XLogP3 (Predicted) 2.4 PubChem|[2]

Synthesis and Characterization

The synthesis of Methyl 2-methylquinoline-6-carboxylate can be approached as a two-step
process: the formation of the quinoline core followed by esterification.

Synthesis of 2-methylquinoline-6-carboxylic acid
(Precursor)

The precursor, 2-methylquinoline-6-carboxylic acid, can be synthesized via the Doebner-von
Miller reaction. This classic method involves the reaction of an aromatic amine with an a,3-
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unsaturated carbonyl compound.[3][4][5]

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-
aminobenzoic acid (1 equivalent) with concentrated hydrochloric acid.

o Addition of Aldehyde: To this acidic mixture, slowly add crotonaldehyde (1.2 equivalents).
The reaction is typically exothermic.[6]

e Heating: Heat the reaction mixture under reflux for several hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the mixture and neutralize it with a concentrated base
solution (e.g., sodium hydroxide) to precipitate the crude product.

 Purification: The crude 2-methylquinoline-6-carboxylic acid can be purified by
recrystallization from an appropriate solvent system.
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Doebner-von Miller Synthesis Workflow
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Caption: Workflow for the synthesis of the precursor acid.

Esterification to Methyl 2-methylquinoline-6-carboxylate

The final product is obtained through the Fischer esterification of the carboxylic acid precursor

with methanol, catalyzed by a strong acid.
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Reaction Setup: Suspend 2-methylquinoline-6-carboxylic acid (1 equivalent) in an excess of
methanol, which acts as both the solvent and the reagent.

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid
or p-toluenesulfonic acid.[7]

Heating: Heat the mixture to reflux for several hours until the reaction is complete, as
monitored by TLC.

Work-up: Cool the reaction mixture and remove the excess methanol under reduced
pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a
saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine

wash.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to
yield the crude ester. Further purification can be achieved by column chromatography or
recrystallization.
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Fischer Esterification Workflow
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Caption: Workflow for the final esterification step.

Spectral Characterization

While specific experimental spectral data for Methyl 2-methylquinoline-6-carboxylate is not
readily available in public databases, the expected spectral features can be predicted based on
its structure and data from similar compounds.
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e 1H NMR: The spectrum is expected to show signals for the methyl group on the quinoline
ring (a singlet around 2.5-2.7 ppm), the methyl group of the ester (a singlet around 3.9-4.1
ppm), and a series of signals in the aromatic region (7.0-9.0 ppm) corresponding to the
protons on the quinoline ring system.

e 13C NMR: The spectrum would display characteristic peaks for the two methyl carbons, the
ester carbonyl carbon (around 165-170 ppm), and the aromatic carbons of the quinoline
core.

» IR Spectroscopy: Key absorption bands would be expected for C=0 stretching of the ester
(around 1720 cm~1), C-O stretching, and C=C and C=N stretching vibrations from the
aromatic quinoline ring.

e Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 201.22.

Biological Activity and Potential Applications

The quinoline scaffold is a cornerstone in the development of drugs with a wide range of
biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Derivatives of quinoline are known to be bioactive and are used in the synthesis of various
dyes and pharmaceuticals.[8]

While specific studies on the biological activity of Methyl 2-methylquinoline-6-carboxylate
are limited, research on closely related 2,6-disubstituted quinoline derivatives has shown
potential. For instance, a series of 2-substituted quinoline-6-carboxamides were synthesized
and evaluated as potential antagonists for the metabotropic glutamate receptor 1 (mGIuR1),
which is a target for treating neuropathic pain.

The precursor, 2-methylquinoline-6-carboxylic acid, is recognized as a versatile building block
in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well
as in the development of fluorescent dyes and corrosion inhibitors.

Future Research Directions

The structural features of Methyl 2-methylquinoline-6-carboxylate make it an interesting
candidate for further investigation in several areas:
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e Antimicrobial Screening: Given the known antimicrobial properties of many quinoline
derivatives, this compound could be screened against a panel of bacterial and fungal strains.

» Anticancer and Cytotoxicity Assays: Evaluation of its effect on various cancer cell lines could
reveal potential as an anticancer agent.

e Enzyme Inhibition Studies: Its potential to inhibit key enzymes involved in disease pathways
could be explored through targeted assays.

The logical progression for investigating the therapeutic potential of this compound is outlined
below.
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Drug Discovery & Development Pathway
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Caption: A potential pathway for drug discovery research.
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Safety and Handling

Based on data for related quinoline compounds, Methyl 2-methylquinoline-6-carboxylate
should be handled with care. Quinolines can be harmful if swallowed and may cause skin and
eye irritation.[9] Standard laboratory safety protocols, including the use of personal protective
equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The
compound should be stored in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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